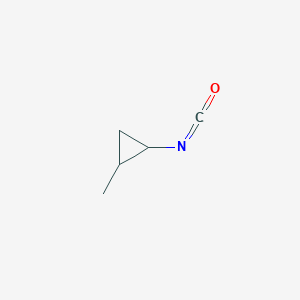

1-Isocyanato-2-methylcyclopropane

Description

Contextualization within Strained-Ring Organic Chemistry

1-isocyanato-2-methylcyclopropane is a derivative of cyclopropane (B1198618), a three-membered cycloalkane characterized by significant ring strain. wikipedia.orglibretexts.org This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), resulting in what is known as angle strain. wikipedia.orglibretexts.org Additionally, torsional strain results from the eclipsing interactions of its hydrogen atoms. libretexts.org This inherent strain energy makes the cyclopropane ring susceptible to ring-opening reactions, a property that chemists can exploit to construct more complex molecular frameworks.

The introduction of a methyl group at the 2-position of the cyclopropane ring in this compound introduces stereochemical considerations. The molecule can exist as cis and trans diastereomers, which can influence its reactivity and the stereochemical outcome of its reactions. The presence of substituents on the cyclopropane ring can also modulate the ring's electronic properties and its susceptibility to cleavage.

Significance of Isocyanates in Modern Synthetic Strategies

The isocyanate group (-N=C=O) is a highly reactive functional group that serves as a cornerstone in modern synthetic chemistry, particularly in the synthesis of polymers. Isocyanates are electrophilic at the central carbon atom and readily react with a wide range of nucleophiles, including alcohols, amines, and water. usm.edu

The reaction with alcohols to form urethanes is the foundation of polyurethane chemistry, a versatile class of polymers with wide-ranging applications. usm.eduindustrialchemicals.gov.au Similarly, the reaction of isocyanates with amines yields urea (B33335) linkages, which are also important in polymer and medicinal chemistry. The reactivity of the isocyanate group can be "blocked" by reacting it with a protecting group, allowing for controlled polymerization and the formation of pre-polymers that can be de-blocked under specific conditions to regenerate the reactive isocyanate. usm.edu

Evolution of Cyclopropyl (B3062369) Isocyanate Chemistry: A Research Overview

The study of cyclopropyl isocyanates, while not as extensive as that of other isocyanates, has provided valuable insights into the interplay of strained rings and reactive functional groups. Research has often focused on the synthesis of these compounds, typically through methods like the Curtius rearrangement of cyclopropanecarboxylic acid derivatives. The reactivity of the isocyanate group, coupled with the potential for ring-opening reactions of the cyclopropane moiety, makes these compounds attractive as building blocks in organic synthesis. While specific research on this compound is not widely documented in publicly available literature, the general principles of cyclopropyl isocyanate chemistry provide a framework for understanding its potential reactivity and applications. The presence of the methyl group is expected to influence the stereochemical outcomes of its reactions, a key area of interest in modern asymmetric synthesis.

Building Blocks: Applications in Complex Molecule and Polymer Synthesis

While detailed research on the specific applications of This compound is limited in available scientific literature, its structure suggests a significant role as a versatile building block in the synthesis of both complex small molecules and functional polymers.

The dual reactivity of the molecule, stemming from the strained cyclopropane ring and the electrophilic isocyanate group, allows for a range of synthetic transformations. As a chiral building block , the different stereoisomers of this compound could be employed in stereoselective syntheses to produce enantiomerically pure target molecules, a critical aspect in the development of pharmaceuticals and agrochemicals. enamine.nettcichemicals.com

In the realm of polymer chemistry, the isocyanate functionality allows for its incorporation into polyurethane or polyurea chains. The pendant methyl-substituted cyclopropane ring would then act as a modifiable group along the polymer backbone. The strain in the cyclopropyl ring could be harnessed for post-polymerization modifications, such as ring-opening reactions to introduce other functional groups or to create cross-linking points within the polymer network. This could lead to the development of novel materials with tailored properties.

| Property | Value | Reference |

| CAS Number | 1016807-38-7 | achemblock.com |

| Molecular Formula | C5H7NO | achemblock.com |

| Molecular Weight | 97.12 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Smiles | O=C=NC1CC1C | achemblock.com |

| Purity | 95% | achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCZRDSOBEFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isocyanato 2 Methylcyclopropane and Its Derivatives

Chemo- and Stereoselective Approaches to 1-Isocyanato-2-methylcyclopropane Synthesis

Achieving control over the stereochemistry of the cyclopropane (B1198618) ring is a critical aspect of synthesizing chiral molecules like this compound. This can be accomplished through the use of chiral auxiliaries and asymmetric catalysis, which guide the formation of specific enantiomers or diastereomers.

Chiral Auxiliaries and Asymmetric Catalysis in Cyclopropyl (B3062369) Isocyanate Formation

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. sigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the cyclopropanation reaction, after which it can be removed. sigmaaldrich.com This approach allows for the synthesis of enantiomerically pure compounds. sigmaaldrich.com A variety of chiral auxiliaries are available, including ephedrine derivatives and oxazolidinones, which are effective in asymmetric synthesis. sigmaaldrich.com

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of cyclopropanes. mdpi.com This method involves the use of a chiral catalyst to control the stereochemistry of the cyclopropanation reaction. mdpi.com Chiral rhodium complexes, for example, have been successfully employed in the asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org While direct catalytic asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric cyclopropanation can be applied to precursors of this molecule. mdpi.comrsc.org The field of catalytic asymmetric reactions of isocyanides is also rapidly evolving, providing potential pathways to chiral cyclopropyl structures. beilstein-journals.orgresearchgate.netnih.govdoaj.org

Enantioselective and Diastereoselective Routes to Substituted Cyclopropyl Isocyanates

The development of enantioselective and diastereoselective routes to substituted cyclopropanes is an active area of research. researchgate.netresearchgate.netnih.gov These methods are crucial for accessing specific stereoisomers of complex molecules. For instance, diastereoselective methods for the synthesis of cyclopropyl diboronates have been developed, which can then be further functionalized. researchgate.netresearchgate.netnih.gov

Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones represent an innovative approach to constructing densely substituted cyclopentane structures, showcasing the potential for stereocontrolled reactions involving cyclopropyl moieties. nih.gov While not directly yielding cyclopropyl isocyanates, these methods for creating stereodefined cyclopropane rings are fundamental to the synthesis of chiral derivatives. The resulting stereochemically defined cyclopropyl precursors can then be converted to the desired isocyanate.

Classical and Modern Strategies for Isocyanate Group Introduction

The introduction of the isocyanate group is a key step in the synthesis of this compound. This can be achieved through several well-established rearrangement reactions starting from carboxylic acid or amide precursors, as well as through direct phosgenation or phosgene-free methods.

Curtius Rearrangement and Related Transformations from Carboxylic Acid Precursors

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govallen.inwikipedia.orgorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically derived from the corresponding carboxylic acid, to yield the isocyanate with the loss of nitrogen gas. allen.inwikipedia.orgorganic-chemistry.org This rearrangement occurs with retention of configuration at the migrating group, making it a valuable tool in stereoselective synthesis. nih.gov

The isocyanate intermediate formed in the Curtius rearrangement can be trapped with various nucleophiles to produce amines, carbamates, or ureas. allen.inwikipedia.org For example, in the presence of tert-butanol, Boc-protected amines are formed, which are useful in peptide synthesis. wikipedia.orgnih.gov This reaction has been successfully applied to the synthesis of optically active cyclopropylamines. allen.innih.gov

| Reaction | Starting Material | Key Intermediate | Product |

| Curtius Rearrangement | Carboxylic Acid | Acyl Azide | Isocyanate |

Hofmann Rearrangement Variants for Cyclopropylamine-Derived Isocyanates

The Hofmann rearrangement provides another route to isocyanates, starting from primary amides. wikipedia.orgmasterorganicchemistry.comtcichemicals.comtcichemicals.com In this reaction, a primary amide is treated with a halogen (such as bromine) and a strong base, leading to the formation of an isocyanate intermediate with one less carbon atom. wikipedia.orgmasterorganicchemistry.comtcichemicals.comtcichemicals.com This intermediate can then be hydrolyzed to a primary amine or react with an alcohol to form a carbamate. tcichemicals.comtcichemicals.comyoutube.com

Similar to the Curtius rearrangement, the Hofmann rearrangement proceeds with retention of configuration. The reaction can be initiated with various reagents, including sodium hypochlorite and N-bromosuccinimide. wikipedia.org The isocyanate intermediate can be trapped by different nucleophiles, offering a versatile method for the synthesis of various amine derivatives. wikipedia.org

| Reaction | Starting Material | Key Intermediate | Product |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine or Carbamate |

Phosgenation and Phosgene-Free Methods in Isocyanate Synthesis

The direct reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a common industrial method for the production of isocyanates. nih.govacs.orggoogle.comorgsyn.org This process can be carried out in either the liquid or gas phase. nih.gov While effective, the high toxicity of phosgene has driven the development of safer, phosgene-free alternatives. acs.orgnwo.nlresearchgate.netresearchgate.net

Phosgene-free methods for isocyanate synthesis often involve the thermal decomposition of carbamates, which can be generated from amines or nitro compounds. acs.orgnwo.nl Other innovative phosgene-free routes include the reaction of an organic formamide with a diorganocarbonate and the use of cyclic carbonates as precursors. researchgate.netgoogle.comnih.gov These methods offer a more environmentally friendly approach to isocyanate production, avoiding the handling of highly hazardous materials. acs.orgresearchgate.netnih.gov

| Method | Description |

| Phosgenation | Reaction of a primary amine with phosgene or a phosgene equivalent. nih.govacs.orggoogle.comorgsyn.org |

| Phosgene-Free | Typically involves the thermal decomposition of carbamates or the use of alternative reagents like diorganocarbonates or cyclic carbonates. acs.orgnwo.nlresearchgate.netresearchgate.netgoogle.comnih.gov |

Flow Chemistry Applications in the Scalable Synthesis of Isocyanatocyclopropanes

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of isocyanates, particularly when dealing with potentially hazardous intermediates like acyl azides. almacgroup.comnih.gov The inherent safety features of flow reactors, such as small reaction volumes and enhanced heat and mass transfer, mitigate the risks associated with the high-energy acyl azide intermediates and the evolution of nitrogen gas during the Curtius rearrangement. almacgroup.com This makes flow chemistry particularly well-suited for the scalable and safe production of isocyanatocyclopropanes.

The application of flow chemistry to the Curtius rearrangement offers significant advantages for industrial-scale synthesis. almacgroup.com By continuously pumping the reactants through heated microreactors or packed-bed reactors, the reaction can be precisely controlled, leading to cleaner products and higher yields. nih.gov For the synthesis of a compound like this compound, a continuous flow process would typically involve the following steps:

Acyl Azide Formation: A solution of 2-methylcyclopropane-1-carbonyl chloride in an appropriate solvent (e.g., toluene or DMF) is continuously mixed with a stream of an azide source, such as a solution of sodium azide or trimethylsilyl azide (TMSN₃). nih.govacs.org This reaction is often performed in a microreactor coil at room temperature to ensure rapid and efficient mixing. acs.org Some protocols have successfully employed azide ion-exchange monolith reactors, further enhancing the safety profile by containing the azide source in a solid phase. nih.govcam.ac.uk

Curtius Rearrangement: The stream containing the in situ generated 2-methylcyclopropane-1-carbonyl azide is then passed through a heated reactor coil. The elevated temperature, often in the range of 100-120 °C, triggers the Curtius rearrangement, leading to the formation of this compound and the liberation of nitrogen gas. almacgroup.comnih.gov The use of back-pressure regulators is crucial to maintain the solvent in the liquid phase at temperatures above its boiling point and to ensure smooth flow. almacgroup.com

This continuous, telescoped approach avoids the isolation of the potentially explosive acyl azide intermediate, a significant bottleneck that has historically prevented the large-scale application of the Curtius rearrangement in batch processes. almacgroup.com The scalability of the process is achieved by either extending the operation time or by "numbering-up" – running multiple flow reactors in parallel. A semi-continuous flow process for a similar cyclopropane derivative has been successfully scaled to produce the corresponding carbamate on an 8 kg scale with high yield and purity, demonstrating the industrial viability of this approach. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound via a flow-based Curtius rearrangement are highly dependent on the careful optimization of several reaction parameters. The goal of optimization is to maximize the conversion of the starting material and the yield of the desired isocyanate while minimizing the formation of byproducts, such as ureas resulting from the reaction of the isocyanate with trace amounts of water. almacgroup.com

Key parameters that are systematically varied during the optimization process include:

Temperature: The temperature of the rearrangement reactor is a critical factor. While higher temperatures accelerate the rate of the Curtius rearrangement, excessive heat can lead to degradation of the product or undesired side reactions. The optimal temperature is typically determined by balancing reaction rate with product stability.

Residence Time: In a flow system, residence time is the average time a reactant molecule spends in the reactor. It is controlled by the reactor volume and the flow rate of the reactant streams. A shorter residence time might lead to incomplete conversion, while an overly long residence time could increase the likelihood of byproduct formation.

Reagent Concentration: The stoichiometry and concentration of the reactants, particularly the azide source, must be carefully controlled. An excess of the azide source may be required to drive the initial reaction to completion, but this can complicate downstream purification.

Solvent: The choice of solvent is crucial. It must be inert to the reactive intermediates and capable of solvating the reactants. Toluene and DMF are commonly used solvents for Curtius rearrangements. nih.govalmacgroup.com The presence of even trace amounts of water in the solvent can lead to the formation of insoluble urea (B33335) byproducts, highlighting the need for anhydrous conditions. almacgroup.com

A typical optimization study would involve a series of experiments where these parameters are systematically varied to identify the conditions that provide the highest yield and purity of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for the Flow Synthesis of this compound

| Entry | Temperature (°C) | Residence Time (min) | Reagent Concentration (M) | Solvent | Yield (%) | Purity (%) |

| 1 | 80 | 20 | 0.5 | Toluene | 65 | 90 |

| 2 | 100 | 20 | 0.5 | Toluene | 85 | 95 |

| 3 | 120 | 20 | 0.5 | Toluene | 92 | 98 |

| 4 | 120 | 10 | 0.5 | Toluene | 88 | 97 |

| 5 | 120 | 30 | 0.5 | Toluene | 91 | 96 |

| 6 | 120 | 20 | 1.0 | Toluene | 94 | 98 |

| 7 | 120 | 20 | 0.5 | DMF | 90 | 97 |

This table is a hypothetical representation based on typical optimization studies for similar reactions and is intended for illustrative purposes.

Through such systematic optimization, a robust and efficient flow process can be developed for the scalable and safe production of this compound, providing a reliable source of this valuable chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 2 Methylcyclopropane

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of isocyanate chemistry, leading to the formation of a variety of important chemical linkages.

Reactions with Alcohols: Carbamic Acid and Urethane (B1682113) Linkage Formation

The reaction of isocyanates with alcohols is a fundamental process that results in the formation of urethanes (also known as carbamates). This reaction is of immense industrial importance, forming the basis for the production of polyurethane polymers.

It is anticipated that 1-isocyanato-2-methylcyclopropane would react with alcohols to yield the corresponding N-(2-methylcyclopropyl)carbamates. The mechanism would involve the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This initially forms an unstable intermediate, a carbamic acid derivative, which then rapidly rearranges to the stable urethane. The general transformation is depicted below:

Reaction Scheme: R-OH + O=C=N-CH(CH₃)CH₂CH₂ → R-O-C(=O)NH-CH(CH₃)CH₂CH₂

The rate of this reaction would likely be influenced by the steric hindrance of both the alcohol and the 2-methylcyclopropyl group, as well as the solvent and the presence of catalysts (such as tertiary amines or organotin compounds).

Expected Reactivity Data (Hypothetical):

| Alcohol (R-OH) | Expected Product | Relative Reaction Rate (Hypothetical) |

| Methanol (B129727) | Methyl N-(2-methylcyclopropyl)carbamate | High |

| Ethanol | Ethyl N-(2-methylcyclopropyl)carbamate | High |

| tert-Butanol | tert-Butyl N-(2-methylcyclopropyl)carbamate | Low |

Reactions with Amines: Urea (B33335) and Substituted Urea Derivatives

The reaction between isocyanates and amines is typically faster than the reaction with alcohols and leads to the formation of substituted ureas. wikipedia.org This is a highly efficient and widely used reaction in organic synthesis.

This compound is expected to react readily with primary and secondary amines to form N,N'-substituted ureas. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon.

Reaction Scheme: R₂NH + O=C=N-CH(CH₃)CH₂CH₂ → R₂N-C(=O)NH-CH(CH₃)CH₂CH₂

The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) would influence the reaction kinetics.

Expected Product Data (Hypothetical):

| Amine (R₂NH) | Expected Product |

| Ammonia | (2-Methylcyclopropyl)urea |

| Diethylamine | 1,1-Diethyl-3-(2-methylcyclopropyl)urea |

| Aniline | 1-(2-Methylcyclopropyl)-3-phenylurea |

Hydrolysis Pathways and Carbon Dioxide Evolution

Isocyanates react with water in a process known as hydrolysis. americanchemistry.com This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. stackexchange.comrsc.org The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

For this compound, hydrolysis would be expected to produce 2-methylcyclopropylamine and carbon dioxide. The subsequent reaction would lead to the formation of 1,3-bis(2-methylcyclopropyl)urea. This reaction is fundamental to the production of polyurethane foams, where the evolved CO₂ acts as a blowing agent. youtube.com

Hydrolysis Pathway:

O=C=N-CH(CH₃)CH₂CH₂ + H₂O → [HO-C(=O)NH-CH(CH₃)CH₂CH₂] (unstable carbamic acid)

[HO-C(=O)NH-CH(CH₃)CH₂CH₂] → H₂N-CH(CH₃)CH₂CH₂ + CO₂

H₂N-CH(CH₃)CH₂CH₂ + O=C=N-CH(CH₃)CH₂CH₂ → (CH₃)CH₂CH₂NH-C(=O)NH-CH(CH₃)CH₂CH₂

Cycloaddition Chemistry Involving this compound

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, providing access to a variety of heterocyclic systems.

[2+2] Cycloadditions for Uretdione and Related Heterocyclic Ring Systems

Isocyanates can undergo dimerization to form four-membered uretdione rings (1,3-diazetidine-2,4-diones). This is a [2+2] cycloaddition reaction that can be promoted by certain catalysts, such as phosphines. The formation of uretdiones from this compound would result in a symmetrical dimer. Isocyanates can also undergo [2+2] cycloaddition with other unsaturated partners like alkenes and imines, although such reactions are less common and often require specific activation. A mechanically induced retro [2+2] cycloaddition has been reported for a 1,2-diazetidinone mechanophore to generate an isocyanate. rsc.org

[3+2] Cycloadditions with Donor-Acceptor Cyclopropanes and Other Dipolarophiles

The isocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reactions with nitrones or azides could potentially lead to the formation of five-membered heterocyclic rings. While there is no specific literature on this compound in this context, the general reactivity pattern of isocyanates suggests that such transformations would be feasible, yielding novel heterocyclic structures incorporating the 2-methylcyclopropyl moiety. The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been studied, indicating the potential for isocyanates to participate in such transformations. researchgate.net

Polymerization Chemistry of this compound

The polymerization of isocyanates can proceed through various mechanisms, leading to the formation of polyisocyanates, which are nylon-1 polymers.

Anionic, Cationic, and Coordination Polymerization Mechanisms

Isocyanates are known to undergo polymerization. Anionic polymerization is a common method for synthesizing polyisocyanates. The high reactivity of isocyanates can also lead to polymerization under certain storage and handling conditions, especially in the presence of nucleophilic impurities. While general principles of isocyanate polymerization are established, specific studies detailing the anionic, cationic, or coordination polymerization of this compound, including initiators, catalysts, and reaction conditions, are not found in the reviewed literature.

Stereoregular Polymerization and Helical Polymer Formation

The polymerization of chiral isocyanates can lead to the formation of stereoregular and helical polymers. Given that this compound possesses a chiral center at the 2-position of the cyclopropane (B1198618) ring, its polymerization could potentially yield polymers with a helical secondary structure. The stereochemistry of the monomer would be expected to influence the helicity of the resulting polymer. However, experimental studies confirming the formation and characterization of such helical polymers from this compound have not been reported.

Copolymerization with Diverse Monomers and Kinetic Studies

Isocyanates can be copolymerized with other monomers to create a variety of polymer structures with tailored properties. Potential comonomers could include other isocyanates, vinyl monomers, or cyclic ethers. Kinetic studies of such copolymerizations would provide valuable information on reactivity ratios and the resulting polymer microstructure. At present, there is a lack of specific data on the copolymerization of this compound with other monomers and the corresponding kinetic parameters.

Reactivity of the Cyclopropane Ring System in this compound

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Rearrangements

The high strain energy of the cyclopropane ring predisposes it to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. The presence of the isocyanate group, an electron-withdrawing group, can influence the regioselectivity of the ring-opening process. For instance, nucleophilic attack could occur at one of the cyclopropyl (B3062369) carbons, leading to ring cleavage.

Furthermore, cyclopropyl-substituted compounds can undergo rearrangements. For example, vinyl cyclopropanes are known to isomerize to cyclopentenes in the presence of nickel catalysts. aablocks.com While this compound is not a vinyl cyclopropane, the potential for rearrangements under thermal or catalytic conditions exists. Specific studies detailing the ring-opening reactions and rearrangements of this compound are currently not available in the scientific literature.

Radical and Photochemical Transformations of the Cyclopropyl Moiety

The cyclopropyl moiety of this compound can undergo transformations under radical and photochemical conditions. vaia.com The formation of a radical at the carbon atom bearing the isocyanate group or the methyl group can lead to ring-opening of the cyclopropane. The resulting radical intermediate can then participate in various intra- and intermolecular reactions. psu.edu For instance, in the presence of a hydrogen donor, the ring-opened radical can be quenched to yield an unsaturated isocyanate.

Photochemical excitation of the cyclopropane ring can also induce ring-opening. rsc.org The resulting diradical intermediate can undergo rearrangements or react with other molecules. The presence of the isocyanate group may influence the photochemical behavior of the molecule, potentially leading to unique reaction pathways. For example, intramolecular [2+2] cycloaddition between the isocyanate and the cyclopropane ring, although less common, could be a possibility under photochemical conditions.

The table below provides an overview of potential radical and photochemical transformations.

| Reaction Type | Conditions | Intermediate | Potential Product(s) |

| Radical Reaction | Radical Initiator (e.g., AIBN), H-donor | Cyclopropylmethyl radical | Unsaturated isocyanate |

| Photochemical Reaction | UV light | Diradical | Isomeric unsaturated isocyanates, Cycloadducts |

Chemo-, Regio-, and Diastereoselectivity in Complex Reaction Systems

In reactions where multiple pathways are possible, the chemo-, regio-, and diastereoselectivity of the transformations of this compound become crucial considerations.

Chemoselectivity: The presence of two reactive functional groups, the isocyanate and the cyclopropane, necessitates control over which group reacts preferentially. For example, in reactions with nucleophiles, the highly electrophilic isocyanate group is expected to be more reactive than the cyclopropane ring under non-catalytic conditions. rsc.org Conversely, under transition-metal catalysis, selective activation of the cyclopropane ring can be achieved. scispace.com

Regioselectivity: In ring-opening reactions, the cleavage of the cyclopropane ring can occur at different C-C bonds, leading to regioisomers. The position of the methyl group plays a significant role in directing this cleavage. acs.orgnih.gov For instance, in acid-catalyzed ring-opening, the protonation will likely occur to form the more stable carbocation, which will be influenced by the electron-donating nature of the methyl group.

Diastereoselectivity: The presence of a stereocenter at the methyl-substituted carbon atom means that reactions can proceed with diastereoselectivity. nih.gov The approach of a reagent can be influenced by the relative orientation of the methyl and isocyanate groups, leading to the preferential formation of one diastereomer over the other. This is particularly important in reactions that create new stereocenters, such as additions to the isocyanate or catalytic ring-opening reactions. rsc.orgnih.gov

The following table highlights the key factors influencing selectivity in reactions of this compound.

| Selectivity Type | Influencing Factors | Example Reaction |

| Chemoselectivity | Reaction conditions (catalytic vs. non-catalytic), nature of the reagent | Reaction with a nucleophile vs. a transition metal catalyst |

| Regioselectivity | Position and electronic nature of the methyl group, nature of the catalyst or reagent | Acid-catalyzed ring-opening |

| Diastereoselectivity | Stereochemistry of the starting material, steric hindrance, nature of the catalyst or reagent | Addition of a chiral nucleophile to the isocyanate |

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Application of Advanced NMR Techniques for Structural Elucidation of Reaction Intermediates and Products

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone for the structural analysis of 1-isocyanato-2-methylcyclopropane and any resulting products from its reactions. Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) would provide a comprehensive picture of the molecular framework.

In the ¹H NMR spectrum of the parent methylcyclopropane, the protons exhibit distinct signals due to the molecule's asymmetry. quora.com It is anticipated that this compound would also display a complex ¹H NMR spectrum with unique chemical shifts and coupling constants for the cyclopropyl (B3062369) protons and the methyl group protons, influenced by the electron-withdrawing nature of the isocyanate group.

For related structures like 2-methylpropane, the proton ratio is a key identifier in the ¹H NMR spectrum. docbrown.info Similarly, for this compound, the integration of proton signals would be crucial for confirming the presence and ratio of different proton environments.

Hypothetical ¹H NMR Data for this compound: This table is a hypothetical representation for illustrative purposes.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | ~1.2 | Doublet | ~6 |

| Cyclopropyl CH | ~0.5-1.5 | Multiplet | - |

Hypothetical ¹³C NMR Data for this compound: This table is a hypothetical representation for illustrative purposes.

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | ~15-20 |

| Cyclopropyl CH | ~10-20 |

| Cyclopropyl CH₂ | ~5-15 |

| C-NCO | ~30-40 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups. For this compound, the most prominent feature in its IR spectrum would be the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group, typically appearing around 2270-2250 cm⁻¹.

Monitoring the intensity of this isocyanate band would be an effective way to track the progress of reactions involving this functional group. The appearance of new bands, for example, corresponding to urethane (B1682113) or urea (B33335) linkages, would signify product formation.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the cyclopropane (B1198618) ring, which might be weak in the IR spectrum.

Mass Spectrometry (HRMS) for Product Identification and Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) would be indispensable for determining the elemental composition of this compound and its reaction products. The precise mass measurement allows for the unambiguous confirmation of molecular formulas.

Fragmentation patterns observed in the mass spectrum would provide valuable structural information. For instance, the loss of the isocyanate group or fragmentation of the cyclopropane ring would yield characteristic daughter ions, helping to piece together the molecule's structure and confirm the identity of reaction products. This data is crucial for elucidating reaction mechanisms.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Derivatives

While this compound is a liquid or gas at room temperature, its solid derivatives could be analyzed using X-ray crystallography. This technique would provide the most precise and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

For example, if this compound were to react with an alcohol to form a solid urethane derivative, X-ray crystallography of that product would confirm the connectivity and the relative orientation of the substituents on the cyclopropane ring. This would be particularly useful for establishing the stereochemistry of the molecule, which can be challenging to determine solely by spectroscopic methods. While specific crystallographic data for derivatives of this compound is not available, data for related cyclopropane structures, such as (1S,2R)-2-methylcyclopropane-1-carboxylic acid, exists. chemicalbook.com

Theoretical and Computational Investigations of 1 Isocyanato 2 Methylcyclopropane

Electronic Structure and Bonding Analysis of the Isocyanate and Cyclopropane (B1198618) Moieties

The electronic structure of 1-isocyanato-2-methylcyclopropane is characterized by the unique bonding of its two constituent parts: the three-membered cyclopropane ring and the isocyanate (-N=C=O) group. The cyclopropane ring is well-known for its "bent" or "banana" bonds, a consequence of the geometric constraint of the three-membered ring which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This severe angle strain leads to poor overlap of the sp³ hybrid orbitals, resulting in C-C bonds with significant p-character that lie outside the internuclear axes. This feature makes the cyclopropane ring electronically similar to a double bond in some respects, capable of donating electron density to adjacent substituents.

The isocyanate group is a linear and highly electrophilic functional group. The central carbon atom is sp-hybridized and is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. An electron-withdrawing group attached to the isocyanate nitrogen generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity. Conversely, an electron-donating group decreases its reactivity. nist.gov

In this compound, the cyclopropyl (B3062369) group, acting as an electron-donating group through its unique electronic structure, influences the reactivity of the isocyanate moiety. The methyl group, a weak electron-donating group, further modulates the electronic properties of the cyclopropane ring. Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these effects by calculating atomic charges, orbital energies, and electron density distributions. For instance, Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution and donor-acceptor interactions between the cyclopropane ring and the isocyanate group.

Conformational Analysis and Stereochemical Predictions via Quantum Chemical Methods

The presence of the methyl group on the cyclopropane ring introduces stereoisomerism (cis/trans isomers) and complicates the conformational landscape of this compound. The rotation around the C-N bond connecting the cyclopropane ring and the isocyanate group gives rise to different conformers. For the parent molecule, cyclopropyl isocyanate, microwave spectroscopy studies have identified two stable conformers: a trans (or s-trans) form and a cis (or s-cis) form. researchgate.net In the trans conformer, the isocyanate group is oriented away from the ring, while in the cis conformer, it is positioned over the ring. researchgate.net

For cyclopropyl isocyanate, the trans conformer is found to be more stable in the gas phase by 39 ± 5 cm⁻¹ (approximately 0.47 kJ/mol). researchgate.net However, in the solid state, the cis conformer is preferred. researchgate.net The introduction of a methyl group at the 2-position of the cyclopropane ring in this compound would lead to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R), each with its own set of cis and trans conformers.

Quantum chemical methods, such as DFT and ab initio calculations, are essential for predicting the relative energies of these conformers and the rotational barriers between them. By optimizing the geometry of each possible conformer and calculating their single-point energies, a detailed potential energy surface can be constructed. These calculations would likely show that steric interactions between the methyl group and the isocyanate group play a significant role in determining the most stable conformations. For the cis isomers of this compound, steric hindrance between the methyl group and the isocyanate group would be a key factor influencing their relative stability.

Table 1: Experimental Rotational Constants and Dipole Moments for Cyclopropyl Isocyanate Conformers

| Property | trans Conformer | cis Conformer |

| Rotational Constant B (MHz) | 1784.303 ± 0.003 researchgate.net | 2186.797 ± 0.010 researchgate.net |

| Rotational Constant C (MHz) | 1716.133 ± 0.003 researchgate.net | 2106.242 ± 0.010 researchgate.net |

| Dipole Moment µa (D) | 2.56 ± 0.02 researchgate.net | 2.720 ± 0.004 researchgate.net |

| Dipole Moment µb (D) | - | 0.17 ± 0.01 researchgate.net |

| Dipole Moment µc (D) | 0.71 ± 0.03 researchgate.net | - |

| Total Dipole Moment µt (D) | 2.65 ± 0.02 researchgate.net | 2.726 ± 0.001 researchgate.net |

Reaction Pathway Simulations and Transition State Energetics of Isocyanate Transformations

The isocyanate group is known for its diverse reactivity, readily undergoing nucleophilic addition with alcohols, amines, and water. researchgate.net Computational chemistry provides a powerful tool to simulate these reaction pathways and determine the energetics of the transition states. For example, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) can be modeled to understand the mechanism. researchgate.net

In the case of this compound, theoretical studies can elucidate how the cyclopropyl and methyl substituents influence the reactivity of the isocyanate group. For instance, the reaction with a simple nucleophile like methanol (B129727) can be modeled. Such a simulation would involve locating the transition state structure for the nucleophilic attack on the isocyanate carbon and calculating the activation energy. The electron-donating nature of the cyclopropyl group might slightly decrease the reaction rate compared to an electron-withdrawing substituent, but the high electrophilicity of the isocyanate carbon ensures that the reaction is still favorable.

Furthermore, computational studies can explore more complex, intramolecular reactions. For example, under certain conditions, the isocyanate group could potentially interact with the strained cyclopropane ring, leading to rearrangement or ring-opening reactions. Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rates and the identification of the most likely reaction products under different conditions. The study of related systems, such as the photoisomerization of (cyanomethylene)cyclopropane, has shown that computational methods like B3LYP/6-311+G(2d,p) can effectively map out complex reaction pathways involving substituted cyclopropanes. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used for the prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results for validation. For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The gauge-including atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net The predicted chemical shifts for the cyclopropyl protons and carbons would be sensitive to the stereochemistry of the molecule (cis/trans isomers) and the conformation of the isocyanate group.

Similarly, the vibrational frequencies for the various functional groups in the molecule can be calculated. The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents. The electron-donating cyclopropyl group would be expected to slightly lower this frequency compared to isocyanates with electron-withdrawing groups. Calculations can also predict the frequencies of the C-H stretches of the methyl and cyclopropyl groups, as well as the various bending and skeletal vibrations.

For the parent cyclopropyl isocyanate, the torsional frequency of the isocyanate group has been estimated from microwave spectroscopy to be around 24 cm⁻¹ for the trans conformer and 14 cm⁻¹ for the cis conformer. researchgate.net Theoretical calculations for this compound would provide similar data, offering insights into the molecule's dynamic behavior.

Predictive Modeling for Novel Reactivity and Catalyst Design

Beyond understanding the intrinsic properties of this compound, computational modeling can be used to predict its behavior in more complex chemical environments and to design catalysts for specific transformations. For example, the reactions of isocyanates are often catalyzed by acids, bases, or organometallic compounds. Predictive modeling can screen potential catalysts for reactions involving this compound, such as its polymerization or its use in multicomponent reactions.

By simulating the reaction pathway in the presence of a catalyst, the activation energy can be calculated and compared to the uncatalyzed reaction. This allows for the rational design of more efficient catalysts. For instance, deep learning models trained on computational data are emerging as powerful tools for generating novel catalyst candidates. researchgate.net Such models could be applied to design catalysts that selectively promote a desired reaction of this compound while suppressing side reactions.

Furthermore, predictive modeling can explore novel reactivity. The combination of a strained ring and a reactive functional group in this compound suggests the possibility of unique chemical transformations that are not observed in simpler, unstrained isocyanates. Computational explorations of its potential energy surface could uncover new, synthetically useful reactions, guiding future experimental work.

1 Isocyanato 2 Methylcyclopropane As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The unique structural features of 1-isocyanato-2-methylcyclopropane make it an attractive starting material for the assembly of intricate molecular frameworks. The presence of the reactive isocyanate group allows for a multitude of transformations, while the cyclopropane (B1198618) ring imparts specific spatial arrangements to the target molecules.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The isocyanate group is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles. Isocyanates readily react with a range of nucleophiles, a property that can be harnessed to construct cyclic systems. researchgate.net Cascade reactions involving nitrogen-substituted isocyanates, for example, have been shown to be a powerful tool for assembling valuable 5- and 6-membered heterocycles. nih.gov While direct research on this compound is limited, its reactivity is exemplified by the synthesis of related cyclopropylamines. For instance, the synthesis of 2-(2-tetrahydropyranylthio) methyl cyclopropylamine (B47189) proceeds through a cyclopropylmethyl isocyanate intermediate, which is subsequently converted to the target amine. rdd.edu.iq This transformation highlights the potential of the isocyanate group on a cyclopropane ring to serve as a masked amine, enabling the formation of N-substituted heterocyclic structures through intramolecular or intermolecular cyclization reactions following nucleophilic attack on the isocyanate.

Role in Polymer Architecture and Functional Materials Design

Isocyanates are fundamental monomers in the production of polyurethanes and other polymers. marquette.edujustia.com The reaction of di- or polyisocyanates with polyols forms the basis of the vast polyurethane industry. While most large-scale applications use aromatic isocyanates, the incorporation of specialized isocyanates like this compound can lead to polymers with unique properties. The cyclopropane group can introduce rigidity and thermal stability to the polymer backbone. Research has shown that incorporating cyclopropane groups into polydienes, for instance, significantly alters properties such as viscosity, melt flow, and glass-transition temperature. researchgate.net By using this compound as a monomer or a functionalizing agent, it is conceivable to design polymers with precisely controlled architectures and functionalities, potentially leading to new materials for specialized applications. For example, polyisocyanates containing isocyanurate groups are valuable components in the production of polyurethane lacquers. google.com

Precursor in the Development of Chiral Auxiliaries and Ligands

Asymmetric synthesis heavily relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct a stereoselective transformation, and are subsequently removed. Given that this compound exists as stereoisomers, it holds potential as a precursor for new chiral auxiliaries. The corresponding chiral 2-methylcyclopropylamine, which can be derived from the isocyanate, could be incorporated into ligands for asymmetric catalysis or used directly as a chiral auxiliary. The rigid structure of the cyclopropane ring can effectively shield one face of a reactive center, leading to high levels of stereocontrol. The development of catalytically formed chiral auxiliaries for asymmetric cyclopropanation further underscores the importance of chiral cyclopropane-containing structures in modern synthesis. rsc.orgnih.gov

Applications in the Synthesis of Non-Canonical Amino Acids and Peptidomimetics

Non-canonical amino acids (ncAAs) are increasingly important tools in chemical biology and drug discovery, offering ways to probe and modulate protein function. nih.govnih.gov Cyclopropane-containing amino acids are of particular interest because their rigid structure can enforce specific conformations in peptides, enhancing their stability and receptor-binding affinity. acs.org The cyclopropyl (B3062369) group can act as a rigid dipeptide isostere, making it a valuable component in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. sci-hub.senih.gov

The synthesis of cyclopropane amino acids is an active area of research. acs.org this compound represents a potential precursor for novel cyclopropyl-containing ncAAs. The isocyanate can be converted to an amino group and a carboxylic acid function can be introduced on the cyclopropane ring, leading to a 2-methylcyclopropyl amino acid. Such ncAAs, when incorporated into peptides, could impart unique conformational constraints due to the presence of the 2-methylcyclopropyl moiety. sci-hub.se

Future Research Directions and Emerging Opportunities in 1 Isocyanato 2 Methylcyclopropane Chemistry

Development of Sustainable and Green Chemical Syntheses and Transformations

The future of chemical manufacturing hinges on the adoption of sustainable and green principles, moving away from hazardous reagents and energy-intensive processes. For 1-isocyanato-2-methylcyclopropane, this translates to reimagining its synthesis and subsequent transformations.

Currently, isocyanate production often relies on petrochemical-derived materials and hazardous reagents like phosgene. rsc.orgrsc.orgpatsnap.com Future research will likely focus on phosgene-free synthetic routes. mdpi.com One promising avenue is the Curtius rearrangement, which, despite its potential for clean synthesis, has safety concerns regarding acyl azide (B81097) intermediates that could be mitigated through modern synthetic techniques. google.com Additionally, the development of bio-based feedstocks for isocyanate production is a significant area of research that could be applied to this molecule. rsc.orgmdpi.com

Similarly, the synthesis of the cyclopropane (B1198618) ring can be made more environmentally benign. Traditional methods can be demanding, but newer strategies focus on catalytic rather than stoichiometric approaches and the use of greener solvents. acsgcipr.orgnews-medical.net Researchers are exploring biocatalysts, such as enzymes, to facilitate cyclopropane reactions, which could reduce the reliance on harsh chemicals and minimize waste. ontosight.ai

Future sustainable transformations of this compound will also be a key research area. This includes its use in non-isocyanate polyurethane (NIPU) synthesis, which circumvents the direct use of potentially toxic isocyanate monomers in the final polymerization step. mdpi.com

Table 1: Potential Green Synthesis Strategies for this compound

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

| Isocyanate Formation | Phosgenation of amines | Curtius rearrangement in flow, Bio-based precursors | Avoids highly toxic phosgene, reduces reliance on fossil fuels. rsc.orgmdpi.comgoogle.com |

| Cyclopropane Formation | Simmons-Smith reaction | Catalytic cyclopropanation (e.g., with Rh or Cu catalysts), Biocatalysis | Higher efficiency, improved selectivity, reduced waste, milder reaction conditions. ontosight.aiorganic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Research will likely proceed on two fronts: catalysis of the isocyanate group and reactions involving the cyclopropane ring.

For the isocyanate moiety, there is a drive to move beyond traditional tin-based catalysts, which have toxicity concerns. wernerblank.com Zirconium complexes have emerged as highly efficient and selective catalysts for the isocyanate-hydroxyl reaction, often outperforming their tin counterparts. chimia.ch Another exciting frontier is the use of metal-organic frameworks (MOFs) as catalysts. patsnap.compatsnap.com These materials offer high surface area and tunable structures, allowing for enhanced reaction rates and selectivity in isocyanate transformations. patsnap.com For instance, nickel-based MOFs have shown excellent activity and reusability in the hydroboration of isocyanates. rsc.org

The catalytic functionalization of the cyclopropane ring is also a burgeoning field. Transition metals like palladium and rhodium are being explored to catalyze ring-opening reactions, allowing for the creation of more complex molecular architectures. ontosight.ai Asymmetric catalysis to control the stereochemistry of reactions involving the cyclopropane ring will also be a key focus, enabling the synthesis of chiral molecules with specific biological activities. bohrium.com

Table 2: Emerging Catalytic Systems for this compound Reactions

| Reaction Type | Catalyst Class | Potential Advantages |

| Isocyanate Reactions | Zirconium complexes, Metal-Organic Frameworks (MOFs) | High efficiency, enhanced selectivity, reduced toxicity compared to tin catalysts. chimia.chpatsnap.com |

| Cyclopropane Transformations | Transition-metal catalysts (Pd, Rh), Chiral organocatalysts | Controlled ring-opening, asymmetric functionalization for chiral synthesis. ontosight.aibohrium.com |

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of chemical synthesis into automated platforms and flow chemistry systems offers numerous advantages, including improved safety, reproducibility, and scalability. Both isocyanate and cyclopropane chemistry are well-suited for these technologies.

Flow chemistry is particularly advantageous for handling hazardous intermediates, such as those that can be generated in isocyanate synthesis. google.comrsc.orgvapourtec.com Continuous-flow processes allow for the on-demand generation and immediate use of reactive species, minimizing the risks associated with their accumulation. rsc.org This approach has been successfully applied to the synthesis of isocyanates via the Curtius rearrangement, enhancing the safety of this otherwise hazardous procedure. google.com

Similarly, flow chemistry has been employed for cyclopropanation reactions, leading to increased reaction rates and better selectivity compared to batch processes. chemistryviews.orgsyrris.com The use of immobilized catalysts in flow reactors further enhances the sustainability of these processes by allowing for easy catalyst separation and reuse. chemistryviews.org The application of these automated and flow-based methodologies to the synthesis and subsequent reactions of this compound could significantly accelerate research and development in this area.

Advanced Computational Methodologies for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, elucidation of reaction mechanisms, and the rational design of new catalysts and molecules. For this compound, computational studies can provide valuable insights into its reactivity and guide experimental work.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving the isocyanate group, helping to understand catalyst-substrate interactions and predict selectivity. acs.org Similarly, computational analysis can be applied to understand the intricacies of cyclopropane ring-opening reactions, aiding in the design of catalysts that favor specific reaction pathways. ontosight.ai

As computational power and algorithmic efficiency continue to improve, machine learning and artificial intelligence are also poised to play a significant role. These approaches can be used to screen virtual libraries of potential catalysts or to predict the properties of novel polymers derived from this compound, thereby accelerating the discovery of new materials and reactions.

Designing Advanced Polymeric Materials with Tunable Chemical Structures

The bifunctional nature of this compound makes it a unique monomer for the synthesis of advanced polymeric materials with tunable properties. The isocyanate group can readily participate in polymerization reactions to form polyurethanes and polyureas, while the cyclopropane ring can either be incorporated into the polymer backbone or serve as a reactive handle for post-polymerization modification. researchgate.netresearchgate.net

The incorporation of the cyclopropane ring into the polymer backbone can influence the material's thermal and mechanical properties. researchgate.netacs.org For example, the ring strain of the cyclopropane can be harnessed to create polymers that are responsive to external stimuli such as heat or light. justia.com Furthermore, the methyl substituent on the cyclopropane ring can provide a degree of steric hindrance that can be used to fine-tune the polymer's microstructure and, consequently, its bulk properties.

Post-polymerization modification of the cyclopropane units offers another layer of control over the final material's characteristics. The ring can be selectively opened under specific conditions to introduce new functional groups, allowing for the tailoring of the polymer's surface properties, solubility, or biocompatibility. chemrxiv.orgchemrxiv.org This approach could lead to the development of novel materials for a wide range of applications, from advanced coatings and adhesives to biomedical devices and drug delivery systems. nih.govpolyureareviews.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-isocyanato-2-methylcyclopropane to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For cyclopropane derivatives, asymmetric synthesis techniques (e.g., chiral catalysts or auxiliaries) are critical for controlling stereochemistry and minimizing side reactions . Purification steps, such as column chromatography or recrystallization, should be tailored to the compound’s polarity and stability. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., IR for isocyanate group detection at ~2270 cm⁻¹) ensures intermediate stability and final product integrity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the cyclopropane ring structure (e.g., characteristic downfield shifts for ring protons) and methyl/isocyanate substituents. Infrared (IR) spectroscopy validates the isocyanate functional group (sharp peak ~2270 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, while X-ray crystallography (if crystalline) offers definitive structural elucidation .

Q. How does the cyclopropane ring’s strain influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The cyclopropane ring’s inherent angle strain (≈60° bond angles) increases electrophilicity at the isocyanate group, enhancing reactivity with nucleophiles like amines or alcohols. Researchers should design kinetic studies (e.g., variable-temperature NMR) to quantify reaction rates and compare them with non-strained analogs. Solvent effects (polar vs. nonpolar) must also be evaluated to optimize regioselectivity .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions to predict regioselectivity in [2+1] or [3+2] cycloadditions. Molecular dynamics simulations can further assess steric effects from the methyl substituent. Benchmarking against experimental data (e.g., X-ray structures of adducts) validates computational accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from differences in compound purity, assay conditions, or biological models. Systematic approaches include:

- Reproducing experiments using standardized protocols (e.g., ISO guidelines for cytotoxicity assays).

- Validating compound identity and purity via orthogonal techniques (e.g., HPLC coupled with HRMS).

- Conducting meta-analyses of published data to identify confounding variables (e.g., solvent choice in cell-based assays) .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Asymmetric catalysis using chiral palladium or rhodium complexes can induce enantioselectivity during cyclopropanation. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) separates enantiomers post-synthesis. Researchers must optimize reaction parameters (temperature, solvent, catalyst loading) and characterize enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for isocyanate stability) and share raw spectral data in supplementary materials .

- Safety Protocols : Isocyanates are toxic and moisture-sensitive. Use sealed systems, personal protective equipment (PPE), and fume hoods aligned with Sigma-Aldrich safety guidelines .

- Statistical Rigor : For biological studies, apply ANOVA or t-tests with Bonferroni correction to address multiple comparisons. Ensure sample sizes are justified via power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.